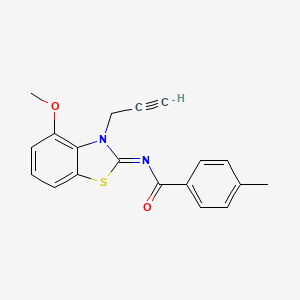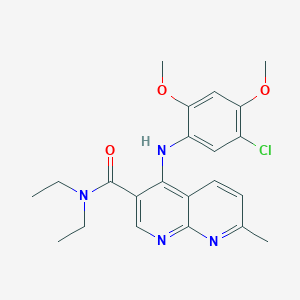![molecular formula C12H12N4O2S2 B2380740 (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester CAS No. 301173-57-9](/img/structure/B2380740.png)
(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester” is a complex organic molecule that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their versatility in drug design .
Synthesis Analysis
The synthesis of such compounds often involves the interaction of binucleophilic 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with other reactants . For example, a study reported the synthesis of similar compounds by reacting 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal .Molecular Structure Analysis
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold is a key structural feature of this compound . This scaffold is known for its stability and is difficult to cleave . It can act as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis
Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit various biological activities . They have been used as therapeutic candidates against urease-positive microorganisms . The position and number of substitutions on the scaffold can modulate the potency of the compounds .Applications De Recherche Scientifique
Antiviral Activity
The study by Khramchikhin et al. explored the antiviral properties of related derivatives. Among the compounds tested in vitro against influenza A/Puerto Rico/8/34 (H1N1) virus, one stood out : The study by Khramchikhin et al. explored the antiviral properties of related derivatives. Among the compounds tested in vitro against influenza A/Puerto Rico/8/34 (H1N1) virus, one stood out: 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol . It demonstrated a remarkable selectivity index (SI) of over 300, indicating potent antiviral activity. Docking studies suggested that the preferred interaction site for these ligands was the M2 proton channel of the influenza A virus .
Organic Semiconductors and OLEDs
Thiophene derivatives play a crucial role in organic electronics. The thiophene ring system is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These materials exhibit excellent electronic properties and are essential for next-generation displays and optoelectronic devices .
Corrosion Inhibition
Thiophene-based compounds are employed as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various applications, including coatings, pipelines, and metal structures .
Pharmacological Properties
Thiophene derivatives have shown diverse pharmacological effects:
- Antihypertensive and Anti-atherosclerotic : Other thiophene-based molecules show potential in managing hypertension and atherosclerosis .
Organic Synthesis
Thiophene derivatives are essential building blocks in organic synthesis. Researchers have developed various synthetic strategies to access these compounds, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Suprofen, a 2-substituted thiophene derivative, is used as a nonsteroidal anti-inflammatory drug. Its structure incorporates the thiophene framework, highlighting the importance of this heterocycle in drug design .
Mécanisme D'action
Target of Action
It is known that thiophene-based analogs, which are a key component of this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that the thiophene and triazole moieties in the compound can make specific interactions with different target receptors . These interactions can lead to various changes in the cellular environment, potentially leading to the therapeutic effects observed.
Biochemical Pathways
It is known that thiophene and triazole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability and pharmacokinetic properties of the compound.
Result of Action
It is known that thiophene and triazole derivatives can have a wide range of effects at the molecular and cellular level due to their broad-spectrum biological activities .
Action Environment
It is known that the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that the compound’s action could potentially be influenced by various environmental factors.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-2-18-10(17)6-8-7-20-12-14-13-11(16(12)15-8)9-4-3-5-19-9/h3-5H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCWXHUWHFUMQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)


![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)
![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)
![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)
![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)



![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)

